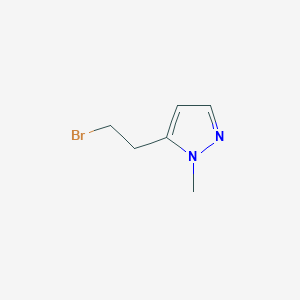

5-(2-bromoethyl)-1-methyl-1H-pyrazole

Description

Properties

IUPAC Name |

5-(2-bromoethyl)-1-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrN2/c1-9-6(2-4-7)3-5-8-9/h3,5H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJWYFEQOMPSWAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(2-bromoethyl)-1-methyl-1H-pyrazole is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the pyrazole class of compounds, characterized by a five-membered ring containing two nitrogen atoms. The presence of the bromoethyl group enhances its reactivity and potential interactions with biological targets.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that various pyrazole compounds can inhibit the proliferation of cancer cell lines such as MCF-7 and MDA-MB-231, which are models for breast cancer. In a study involving 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H-pyrazoles, compounds demonstrated notable cytotoxic effects, with some showing synergistic effects when combined with doxorubicin .

Table 1: Cytotoxicity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1-thiocarbamoyl-3,5-diaryl | MCF-7 | 39.70 |

| 1-thiocarbamoyl-3,5-diaryl | MDA-MB-231 | Varies |

| 5-(2-bromoethyl)-1-methyl | Not specified | Not reported |

Anti-inflammatory and Analgesic Effects

Pyrazole derivatives have also been explored for their anti-inflammatory properties. Some compounds have shown comparable activity to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin. The mechanism often involves the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways .

Antimicrobial Activity

The antimicrobial activity of pyrazole derivatives has been documented in various studies. Compounds have shown effectiveness against several bacterial strains, including E. coli and S. aureus. The structure-activity relationship (SAR) suggests that modifications in the pyrazole ring can enhance antimicrobial potency .

Table 2: Antimicrobial Activity of Selected Pyrazole Derivatives

| Compound | Target Bacteria | Activity |

|---|---|---|

| 1-acetyl-3,5-diphenyl | E. coli | Active |

| 1-thiocarbamoyl-3-substituted | S. aureus | Active |

| 5-(2-bromoethyl)-1-methyl | Not specified | Not reported |

The biological activity of this compound can be attributed to several mechanisms:

- Caspase Activation : Studies indicate that certain pyrazole derivatives can modulate caspase activity, leading to apoptosis in cancer cells .

- Enzyme Inhibition : Pyrazoles have been shown to inhibit key metabolic enzymes associated with neurodegenerative diseases, such as acetylcholinesterase (AChE) and carbonic anhydrase (CA) .

- Antioxidant Activity : Some derivatives exhibit antioxidant properties, which contribute to their therapeutic potential against oxidative stress-related diseases .

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives in clinical and preclinical settings:

- Breast Cancer Treatment : A study combining pyrazole derivatives with doxorubicin showed enhanced cytotoxicity against breast cancer cell lines, indicating potential for improved therapeutic strategies in resistant cancer types .

- Inflammation Models : In vivo studies demonstrated that certain pyrazoles significantly reduced inflammation in carrageenan-induced edema models, suggesting their utility as anti-inflammatory agents .

Scientific Research Applications

Synthesis of 5-(2-bromoethyl)-1-methyl-1H-pyrazole

The synthesis of this compound typically involves the reaction of 1-methyl-1H-pyrazole with bromoethyl derivatives. While specific synthetic routes may vary, the general approach includes:

- Starting Materials : The reaction begins with 1-methyl-1H-pyrazole and a suitable bromoethyl compound.

- Reaction Conditions : The reaction is often conducted under controlled temperature and atmosphere to optimize yield.

- Purification : The product is purified using techniques such as recrystallization or chromatography.

Pharmacological Properties

This compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

- Anticancer Activity : Compounds with similar pyrazole structures have shown potential in inhibiting cancer cell proliferation. For instance, derivatives have been studied for their ability to alkylate DNA, which is crucial in cancer therapy .

- Anti-inflammatory Effects : Pyrazole derivatives are known for their anti-inflammatory properties. Research indicates that modifications to the pyrazole ring can enhance its efficacy against inflammation-related diseases .

- Antimicrobial Properties : Some studies have reported that pyrazole derivatives exhibit antimicrobial activity against various bacterial strains, making them potential candidates for developing new antibiotics .

Case Study 1: Anticancer Potential

A study investigated the anticancer properties of pyrazole derivatives, including those similar to this compound. The results indicated significant cytotoxic effects on various cancer cell lines, suggesting that this compound could be developed into a chemotherapeutic agent. The mechanism was attributed to DNA damage induction and apoptosis .

Case Study 2: Anti-inflammatory Activity

Another research focused on the anti-inflammatory potential of pyrazole compounds. The study demonstrated that certain derivatives exhibited comparable effects to established anti-inflammatory drugs like indomethacin. This suggests that this compound could serve as a basis for developing new anti-inflammatory medications .

Table 1: Comparison of Biological Activities of Pyrazole Derivatives

| Compound Name | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound | Anticancer | 15 | |

| Phenylbutazone | Anti-inflammatory | 10 | |

| New Pyrazole Derivative | Antimicrobial | 20 |

Table 2: Synthesis Methods Overview

| Method Description | Yield (%) | Key Advantages |

|---|---|---|

| Reaction with bromoethyl compound | 85 | High yield, simple purification |

| Alternative synthetic routes | Varies | Potential for structural modification |

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural Analogs of 5-(2-Bromoethyl)-1-methyl-1H-pyrazole

Key Observations:

Halogen Position and Reactivity :

- Bromine at the ethyl chain (as in the target compound) provides higher molecular weight and polarizability compared to chlorine (e.g., 5-(2-chloroethyl)-1-methyl-1H-pyrazole in ). This enhances its suitability for SN2 reactions or radical-mediated transformations .

- In contrast, bromomethyl derivatives () are more sterically constrained, limiting their utility in certain coupling reactions.

Stability and Handling: Brominated intermediates like 5-(bromomethyl)-1-methyl-1H-pyrazole are noted for instability, requiring cold storage and immediate use post-synthesis . Similar challenges likely apply to the bromoethyl analog. Chloroethyl analogs (e.g., ) exhibit greater stability, with commercial availability and ≥95% purity .

Synthetic Applications: Bromoethyl groups are pivotal in forming carbon-carbon bonds. For instance, 5-(2-bromopropanoyl)-3-methyl-1H-pyrazole-4-carbonitrile () undergoes nucleophilic substitution with thiols to generate bioactive heterocycles . Chloroethyl derivatives are often precursors for fluorinated compounds, leveraging halogen exchange reactions .

Physicochemical and Spectroscopic Data

Table 2: Comparative Spectroscopic Data

Notes:

- Mass Spectrometry : Bromine’s isotopic pattern (≈1:1 for ⁷⁹Br/⁸¹Br) aids in identifying brominated compounds, as seen in (m/z 317 [M+H]⁺) .

- NMR Trends : Chloroethyl and bromoethyl groups exhibit distinct splitting patterns. For example, the chloroethyl proton in shows a quartet (q) at δ 5.47 due to coupling with adjacent CH₃ .

Preparation Methods

The synthesis of 5-(2-bromoethyl)-1-methyl-1H-pyrazole generally proceeds via nucleophilic substitution reactions on a pyrazole core, or through functionalization of preformed pyrazole derivatives. The key challenge is the selective introduction of the 2-bromoethyl group at the 5-position of the 1-methylpyrazole ring.

Direct Alkylation of 1-methylpyrazole with 2-bromoethanol

One straightforward approach involves the reaction of 1-methylpyrazole with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution where the pyrazole nitrogen attacks the electrophilic carbon of 2-bromoethanol, displacing the hydroxyl group and forming the 2-bromoethyl substituent attached to the pyrazole nitrogen.

- Base: Potassium carbonate or similar mild bases.

- Solvent: Typically polar aprotic solvents such as dimethylformamide (DMF).

- Reaction conditions: Moderate heating to promote substitution.

- Outcome: Formation of 4-(2-bromoethyl)-1-methyl-1H-pyrazole, which is structurally analogous to this compound, depending on substitution position control.

This method is amenable to scale-up with optimization of reaction time, temperature, and solvent for industrial production, although detailed industrial protocols are scarce.

Bromination of Functionalized Pyrazoles and Subsequent Functional Group Introduction

Research on functionalized 1-methylpyrazoles, such as 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles, demonstrates the utility of bromination at specific positions using N-bromosuccinimide (NBS) under mild conditions, followed by lithiation and substitution reactions to introduce various functional groups.

Highlights from research findings:

- Bromination of 1-methylpyrazoles at the 5-position is efficiently achieved with NBS.

- Subsequent Br–Li exchange allows for introduction of aldehyde, acid, boron pinacolate, and other groups.

- The methodology is practical, high-yielding, and suitable for scale-up.

- Similar bromination and substitution strategies can be employed to install the 2-bromoethyl group via nucleophilic substitution or cross-coupling reactions.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Reaction Type | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct alkylation | 1-methylpyrazole, 2-bromoethanol | Potassium carbonate (base) | Nucleophilic substitution | Simple, mild conditions, scalable | Position selectivity control needed |

| Multi-step bromination and substitution | Diethyl butynedioate, methylhydrazine | Tribromooxyphosphorus, azido dimethyl phosphate, TFA | Condensation, bromination, hydrolysis, substitution | Avoids toxic reagents, scalable, safe | Multi-step, longer synthesis time |

| Bromination and lithiation-based functionalization | 1-methylpyrazole derivatives | NBS, organolithium reagents | Electrophilic bromination, Br–Li exchange | High yield, versatile functionalization | Requires handling organolithium reagents |

Q & A

Basic Research Question

- ¹H/¹³C NMR : The bromoethyl group (-CH₂CH₂Br) shows distinct splitting patterns: a triplet (~δ 3.5 ppm) for the CH₂Br and a multiplet (~δ 2.8 ppm) for the adjacent CH₂. The methyl group on the pyrazole ring appears as a singlet (~δ 3.0 ppm) .

- IR Spectroscopy : Stretching vibrations for C-Br (~550–650 cm⁻¹) and C-N (~1350 cm⁻¹) confirm functional groups. Absence of carbonyl peaks (e.g., ~1700 cm⁻¹) indicates completion of cyclization steps .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should align with the molecular formula C₆H₁₀BrN₂ (exact mass: 205.01 g/mol) .

What are the common side reactions or by-products encountered during the synthesis of bromoethyl-substituted pyrazoles, and how can they be mitigated?

Advanced Research Question

- Elimination reactions : The bromoethyl group may undergo dehydrohalogenation to form alkenes, especially under basic conditions. Mitigation involves using mild bases (e.g., K₂CO₃) and avoiding prolonged heating .

- Hydrolysis : Water traces can hydrolyze the C-Br bond to form hydroxyl derivatives. Anhydrous solvents and inert atmospheres (N₂/Ar) are critical .

- By-product identification : TLC monitoring (silica gel, hexane/ethyl acetate eluent) and HPLC-MS can detect impurities early .

How does the bromoethyl substituent influence the reactivity of 1-methyl-1H-pyrazole in nucleophilic substitution reactions, and what factors dictate regioselectivity?

Advanced Research Question

The bromoethyl group acts as a leaving group, enabling SN2 reactions with nucleophiles (e.g., amines, thiols). Key factors:

- Steric effects : The 5-position bromoethyl group is less sterically hindered than substituents at the 3- or 4-positions, favoring nucleophilic attack .

- Solvent polarity : Polar aprotic solvents (e.g., DMSO) stabilize transition states in SN2 mechanisms, enhancing reaction rates .

- Catalysts : Copper(I) iodide or Pd(PPh₃)₄ can mediate cross-coupling reactions (e.g., Suzuki-Miyaura) for aryl substitutions .

What computational methods (e.g., DFT, molecular docking) are suitable for predicting the electronic properties and potential biological interactions of this compound?

Advanced Research Question

- DFT calculations : Optimize molecular geometry and predict electrostatic potential maps to identify reactive sites. Basis sets like B3LYP/6-311+G(d,p) are recommended for halogenated compounds .

- Molecular docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes like COX-2). The bromoethyl group’s hydrophobicity may enhance binding to hydrophobic pockets .

- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties, such as logP (~2.5) and solubility, guiding drug design .

How can researchers resolve contradictory data regarding the biological activity of bromoethyl-pyrazole derivatives obtained from different synthetic batches?

Advanced Research Question

- Analytical consistency : Compare HPLC purity (>95%) and ¹H NMR spectra across batches to rule out structural variations .

- Bioassay standardization : Use cell-based assays (e.g., antifungal activity against Candida albicans) with positive controls (e.g., fluconazole) to normalize results .

- Batch variability factors : Assess solvent residues (via GC-MS) or trace metals (via ICP-MS) that may inhibit biological activity .

What strategies are recommended for scaling up the synthesis of this compound while maintaining consistency in physicochemical properties?

Advanced Research Question

- Process optimization : Replace ethanol with scalable solvents (e.g., acetonitrile) and automate temperature/pH control to reduce human error .

- In-line monitoring : Use PAT (Process Analytical Technology) tools like FTIR probes to track reaction progress in real time .

- Crystallization control : Seed crystals and slow cooling rates ensure uniform particle size distribution, critical for reproducibility in biological assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.